

Physical and chemical properties of 2-Chloroethyl methanesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroethyl methanesulfonate

Cat. No.: B1206619

[Get Quote](#)

An In-depth Technical Guide to 2-Chloroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Chloroethyl methanesulfonate**. The information is intended to support research, development, and application of this potent alkylating agent.

Chemical and Physical Properties

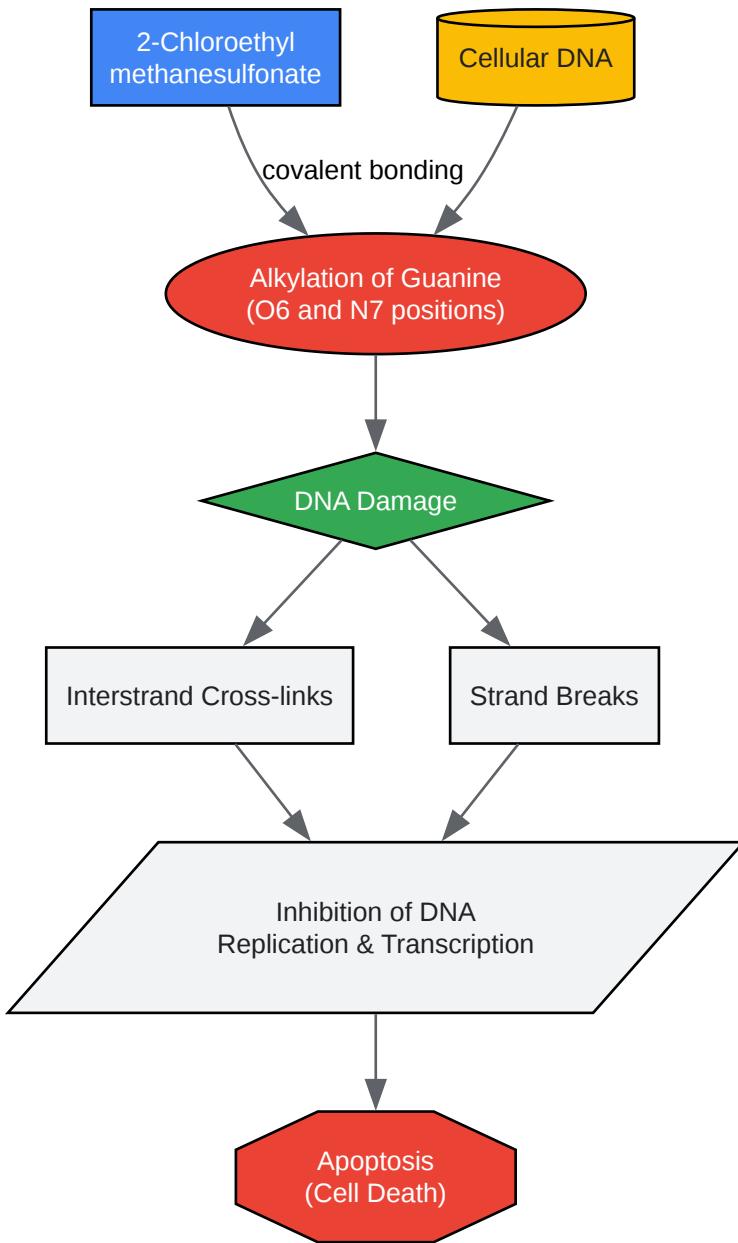
2-Chloroethyl methanesulfonate is a versatile chemical compound recognized for its utility in organic synthesis and as a potent alkylating agent. It is particularly valuable in the pharmaceutical industry for the synthesis of biologically active molecules.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **2-Chloroethyl Methanesulfonate**

Property	Value	Reference
Molecular Formula	$C_3H_7ClO_3S$	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	158.60 g/mol	[3] [4] [8]
CAS Number	3570-58-9	[1] [2] [3] [5]
Appearance	Colorless liquid	[1] [2]
Density	1.39 g/mL at 25 °C	[1] [2] [3]
Boiling Point	125-126 °C at 9 mmHg	[1] [2] [3]
Melting Point	5 - 7 °C	[1] [2]
Refractive Index	$n_{20/D}$ 1.456	[1] [2] [3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Specific quantitative data not readily available in public sources. Inferred to be soluble in organic solvents.	
Stability	Stable under normal conditions. [9] Specific data on stability under various pH and temperature conditions are not readily available.	

Table 2: Identifiers for **2-Chloroethyl Methanesulfonate**

Identifier Type	Identifier	Reference
IUPAC Name	2-chloroethyl methanesulfonate	[4] [8]
InChI	1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3	[3] [4]
InChIKey	FMMYTRQXHORTCU-UHFFFAOYSA-N	[3] [4]
SMILES	CS(=O)(=O)OCCl	[3] [4]
EC Number	222-672-6	[3]
PubChem CID	19128	[1] [2]


Chemical Reactivity and Mechanism of Action

2-Chloroethyl methanesulfonate is a potent mono-functional alkylating agent. Its primary mechanism of action involves the covalent attachment of an alkyl group to the DNA of cancer cells, which damages the DNA and inhibits cell proliferation.[\[5\]](#)[\[6\]](#)[\[10\]](#) This action is non-specific to the cell cycle phase.[\[6\]](#)

The key biological target of **2-Chloroethyl methanesulfonate** is the DNA within cancer cells. It acts as a DNA chloroethylating agent.[\[3\]](#)[\[4\]](#) The compound has been shown to alkylate the O6 and N7 positions of guanine residues in DNA.[\[3\]](#)[\[4\]](#)[\[7\]](#) This alkylation can lead to the formation of DNA interstrand cross-links, DNA strand breaks, and DNA-protein cross-links.[\[3\]](#)[\[9\]](#)[\[11\]](#) The resulting DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[\[12\]](#)

Compared to other chloroethylating agents like chloroethylnitrosoureas (CIEtNUs), **2-Chloroethyl methanesulfonate** is considered more selective in its reaction with DNA, producing fewer side products.[\[4\]](#)[\[13\]](#) Its cytotoxic effects are more pronounced in cells deficient in the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase.[\[3\]](#)[\[9\]](#)

Mechanism of DNA Alkylation by 2-Chloroethyl Methanesulfonate

[Click to download full resolution via product page](#)

DNA Alkylation Pathway

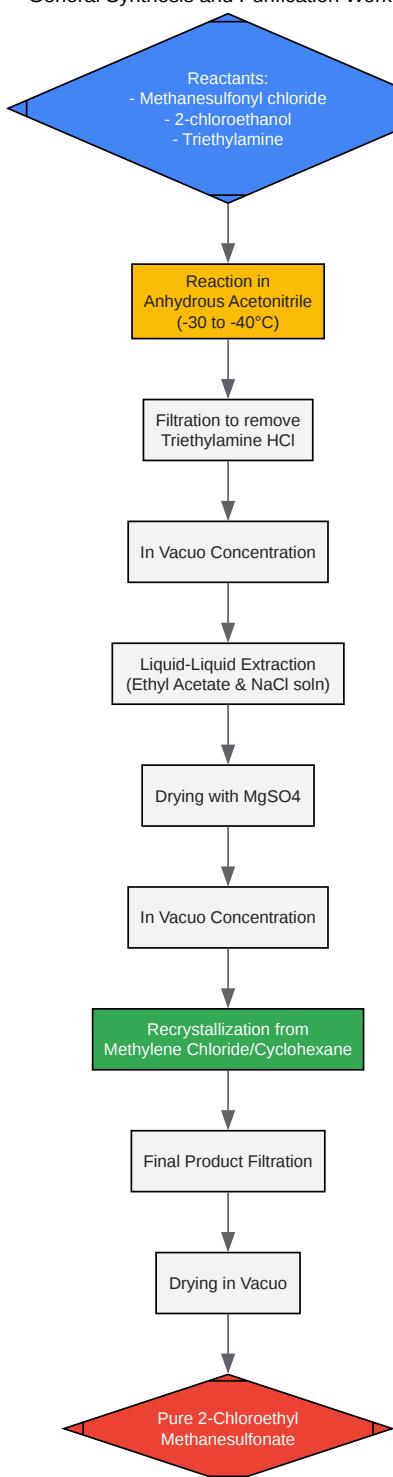
Experimental Protocols

Synthesis of 2-Chloroethyl Methanesulfonate

A common synthetic route to **2-Chloroethyl methanesulfonate** involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base like triethylamine.

Materials:

- Methanesulfonyl chloride
- 2-chloroethanol
- Triethylamine
- Anhydrous acetonitrile
- Ethyl acetate
- Methylene chloride
- Cyclohexane
- Magnesium sulfate
- Sodium chloride solution (dilute and saturated)


Procedure:

- A solution of triethylamine in anhydrous acetonitrile is cooled to -30° to -40° C.
- A solution of methanesulfonyl chloride in anhydrous acetonitrile is added dropwise, maintaining the temperature below -30° C.
- The mixture is stirred at -30° to -40° C for 1 hour.
- A solution of 2-chloroethanol in anhydrous acetonitrile is added, and the mixture is stirred for an additional 2 hours at the same temperature.
- The reaction mixture is filtered to remove triethylamine hydrochloride.

- The filtrate is concentrated in vacuo to yield an oil.
- The residual oil is dissolved in ethyl acetate and washed sequentially with dilute sodium chloride solution and saturated sodium chloride solution.
- The organic layer is dried with magnesium sulfate, filtered, and concentrated in vacuo.
- The resulting solid is dissolved in methylene chloride and recrystallized by the slow addition of cyclohexane.
- The mixture is allowed to stand at room temperature and then stored at low temperature (around 5° C) overnight.
- The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo.

This protocol is adapted from the synthesis of a closely related compound and may require optimization for **2-Chloroethyl methanesulfonate**.

General Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

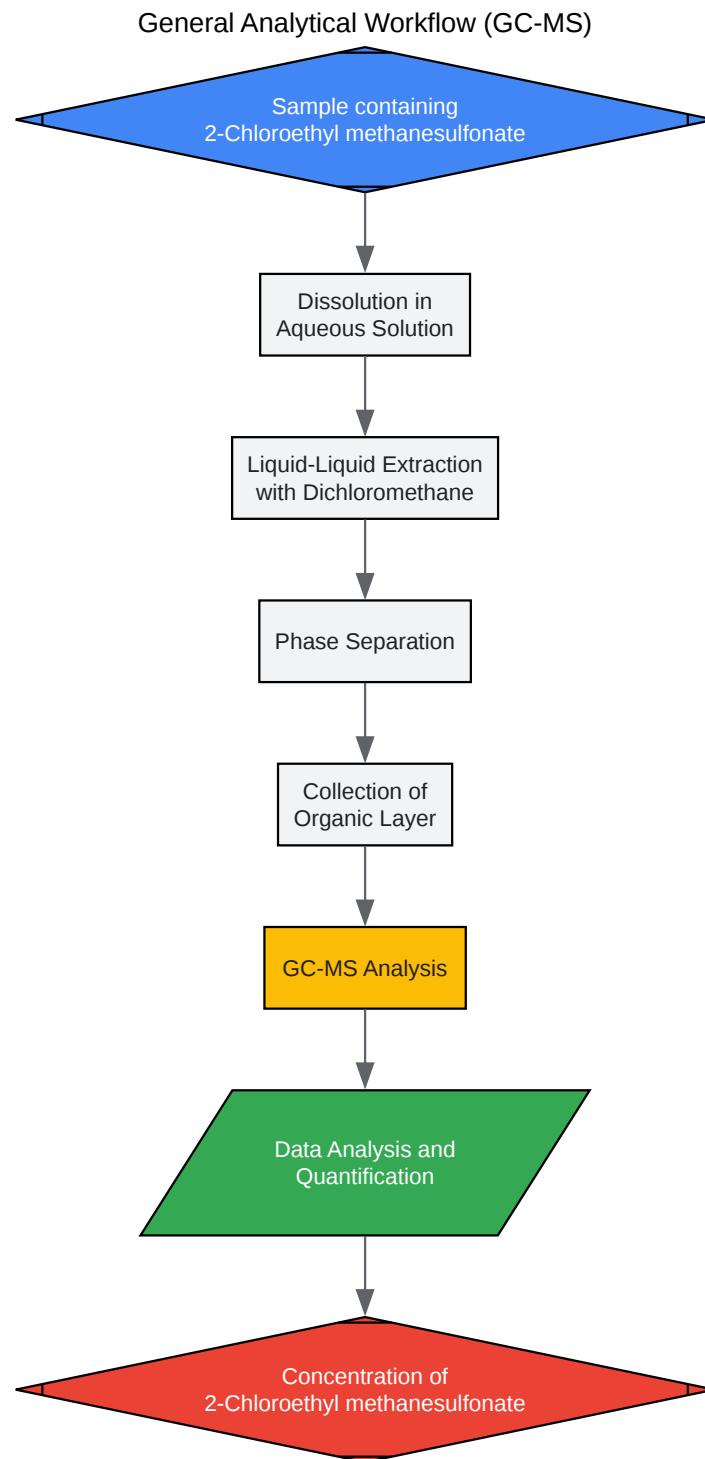
Analytical Methodology

The analysis of **2-Chloroethyl methanesulfonate**, particularly at trace levels as a potential genotoxic impurity, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), often with derivatization.

General GC-MS Protocol for Related Methanesulfonates:

This is a general procedure that would require specific optimization for **2-Chloroethyl methanesulfonate**.

Instrumentation:


- Gas chromatograph with a mass selective detector (GC-MS).
- Capillary column suitable for polar compounds (e.g., Rtx-624).

Sample Preparation (Liquid-Liquid Extraction):

- Dissolve the sample matrix (e.g., drug substance) in an aqueous solution.
- Extract the aqueous solution with a suitable organic solvent such as dichloromethane (DCM).
- Vortex the mixture and allow the layers to separate.
- The organic layer containing the analyte is collected for analysis.

GC-MS Conditions (Example):

- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 180 °C.
- Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 150 °C at 15 °C/min, and hold for 4 minutes.
- Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.

[Click to download full resolution via product page](#)

Analytical Workflow (GC-MS)

Safety Information

2-Chloroethyl methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed[4][8][9]
Skin Irritation (Category 2)	H315: Causes skin irritation[9]
Eye Irritation (Category 2)	H319: Causes serious eye irritation[9]
Carcinogenicity (Warning)	H351: Suspected of causing cancer[3][4][8]

Precautionary Statements:

- Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[9]
- Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P337 + P313 (If eye irritation persists: Get medical advice/attention).[9]
- Storage: Store in a well-ventilated place. Keep container tightly closed.
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9]

Applications in Research and Drug Development

2-Chloroethyl methanesulfonate's ability to alkylate DNA makes it a subject of interest in cancer research and as an intermediate in the synthesis of pharmaceuticals.

- Antineoplastic Agent: It has demonstrated significant antitumor activity against various leukemia, melanoma, and carcinoma cell lines in preclinical studies.[13]

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with therapeutic potential.[1][2]
- Biochemical Research: Used to study DNA damage and repair mechanisms in cells.[1][2][3]
- Diagnostic Tools: Utilized in the development of diagnostic reagents.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNA damage in cultured L1210 cells by 2-haloethyl esters of (methylsulfonyl)methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA damage and differential cytotoxicity produced in human cells by 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947), a new DNA-chloroethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Ethanol, 2-chloro-, 1-methanesulfonate | C3H7ClO3S | CID 19128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 11. DNA damage and cytotoxicity of 2-chloroethyl (methylsulfonyl)methanesulfonate (NSC 338947) produced in human colon carcinoma cells with or without methylating agent pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloroethyl methanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206619#physical-and-chemical-properties-of-2-chloroethyl-methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com